FGFR2 Inhibitory Potency Compared to Optimized Patent Examples
The target compound demonstrates an FGFR2 IC50 of 190 nM in a mobility shift assay using FL-Peptide 22 substrate (pH 7.5, 2°C), representing a reference-level potency that is substantially lower than optimized examples from the same patent family [1]. Specifically, Example Compound 20 (BDBM161407) achieves IC50 = 3.30 nM and Example Compound 66 (BDBM161453) achieves IC50 = 0.300 nM under identical assay conditions [2][3].
| Evidence Dimension | FGFR2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 190 nM |
| Comparator Or Baseline | Example 20: IC50 = 3.30 nM; Example 66: IC50 = 0.300 nM |
| Quantified Difference | 58-fold less potent than Example 20; 633-fold less potent than Example 66 |
| Conditions | FGFR2 kinase activity assay, FL-Peptide 22 substrate, pH 7.5, 2°C (Caliper Life Sciences mobility shift format) |
Why This Matters
The ~600-fold potency span defines this compound as an SAR anchor point—its moderate activity avoids assay saturation and makes it suitable as a reference inhibitor for FGFR2 assay development, validation, and resistance-model profiling where highly potent tool compounds may obscure mechanistic distinctions.
- [1] BindingDB BDBM161462. IC50 = 190 nM. FGFR2 kinase assay, FL-Peptide 22, pH 7.5, 2°C. View Source
- [2] BindingDB BDBM161407. US10835536, Ex. Comp 20. IC50 = 3.30 nM. FGFR2, FL-Peptide 22, pH 7.5, 2°C. View Source
- [3] BindingDB BDBM161453. US10835536, Ex. Comp 66. IC50 = 0.300 nM. FGFR2, FL-Peptide 22, pH 7.5, 2°C. View Source
